molecular formula C12H9BO2Se B13414391 Dibenzo[b,d]selenophen-3-ylboronic acid

Dibenzo[b,d]selenophen-3-ylboronic acid

Cat. No.: B13414391
M. Wt: 274.98 g/mol
InChI Key: UTIVOHBGCXNZKD-UHFFFAOYSA-N
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Description

Dibenzo[b,d]selenophen-3-ylboronic acid is a heterocyclic boronic acid derivative featuring a fused dibenzoselenophene core. The substitution of selenium in place of oxygen or sulfur alters electronic properties, polarizability, and reactivity, making it a candidate for specialized applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C12H9BO2Se

Molecular Weight

274.98 g/mol

IUPAC Name

dibenzoselenophen-3-ylboronic acid

InChI

InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H

InChI Key

UTIVOHBGCXNZKD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3[Se]2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction of dibenzo[b,d]selenophene with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: While specific industrial production methods for Dibenzo[b,d]selenophen-3-ylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]selenophen-3-ylboronic acid can undergo various chemical reactions, including:

    Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenophene ring to selenol derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

Dibenzo[b,d]selenophen-3-ylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism by which Dibenzo[b,d]selenophen-3-ylboronic acid exerts its effects primarily involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the selenophene ring, which can stabilize the transition state and improve reaction efficiency .

Comparison with Similar Compounds

Structural Analogs: Chalcogen Variants

The chalcogen analogs (O, S, Se) of dibenzo[b,d]heterophen-3-ylboronic acids share a fused aromatic backbone but differ in atomic size, electronegativity, and conjugation effects.

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Dibenzo[b,d]furan-3-ylboronic acid C₁₂H₉BO₃ 212.01 High electronegativity, strong conjugation, OLED intermediate OLED manufacturing, electronic materials
Dibenzo[b,d]thiophen-3-ylboronic acid C₁₂H₉BO₂S 228.07 Moderate polarizability, Suzuki-Miyaura coupling substrate Organic synthesis, photovoltaics
Dibenzo[b,d]selenophen-3-ylboronic acid C₁₂H₉BO₂Se 260.02 (estimated) Larger atomic radius, enhanced polarizability, potential for charge transport Emerging applications in optoelectronics

Key Observations :

  • Electron Density: Selenium’s lower electronegativity (2.55 vs.
  • Steric Effects : The larger selenium atom may influence steric interactions in cross-coupling reactions, though this remains speculative without direct data.

Reactivity in Cross-Coupling Reactions

Evidence from heteroarylboronic acids (e.g., benzofuran-2-ylboronic acid, dibenzo[b,d]thiophen-3-ylboronic acid) shows their utility in copper-mediated trifluoromethyltelluration reactions, yielding products in 66–83% efficiency .

Hypothetical Reactivity Trends :

  • Suzuki-Miyaura Coupling : Thiophene analogs exhibit robust coupling efficiency; selenium derivatives may require adjusted conditions due to steric bulk.
  • Oxidative Stability : Boronic acids with electron-rich cores (e.g., furan) are prone to protodeboronation; selenium’s electron-donating nature might mitigate this issue.
OLED Technology

Dibenzo[b,d]furan-3-ylboronic acid is a key intermediate in OLEDs due to its rigid, conjugated structure and efficient hole-transport properties . The selenium variant could offer:

  • Reduced Bandgap : Enhanced π-conjugation from selenium’s larger atomic orbitals might lower energy barriers in electroluminescence.
  • Thermal Stability : Selenium-containing compounds often exhibit higher thermal stability, advantageous for device longevity.
Host-Guest Chemistry

Macrocycles like dibenzo[b,f]oxepines demonstrate host-guest properties for drug delivery .

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